molecular formula C10H18O3 B1376348 Ethyl 2-(oxan-4-yl)propanoate CAS No. 920297-27-4

Ethyl 2-(oxan-4-yl)propanoate

Cat. No. B1376348
CAS RN: 920297-27-4
M. Wt: 186.25 g/mol
InChI Key: BZQJYCUZVIJNJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(oxan-4-yl)propanoate is a chemical compound with the CAS Number: 920297-27-4 . It has a molecular weight of 186.25 and its IUPAC name is ethyl 2-tetrahydro-2H-pyran-4-ylpropanoate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(oxan-4-yl)propanoate is 1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(oxan-4-yl)propanoate is a liquid at room temperature . The compound’s other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactivity with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of various compounds with potential applications in chemical synthesis (Vetyugova et al., 2018). The same study was repeated by different authors emphasizing the compound's significance in chemical reactions (Сосновских et al., 2018).

Spectroscopic Studies

  • Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms of a compound structurally related to Ethyl 2-(oxan-4-yl)propanoate, highlighting the compound's role in investigational pharmaceutical applications (Vogt et al., 2013).

Chemical Synthesis of Polyheterocyclic Compounds

  • Ethyl 2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates were involved in the photoinduced direct oxidative annulation, leading to the synthesis of highly functionalized polyheterocyclic compounds, demonstrating the compound's utility in creating complex chemical structures (Zhang et al., 2017).

Chiral Epoxide Synthesis

  • Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, closely related to Ethyl 2-(oxan-4-yl)propanoate, were synthesized from levoglucosenone, demonstrating an innovative chemo-enzymatic pathway for producing valuable precursors in chemical syntheses (Peru et al., 2016).

Coordination Chemistry

  • The synthesis and structural determination of Ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions were explored, indicating its significance in coordination chemistry and material science (Maksimov et al., 2020).

Crystallography and Solid-Liquid Equilibrium

  • Studies involving the crystallization of Nafronyl oxalate, a compound structurally related to Ethyl 2-(oxan-4-yl)propanoate, highlighted its use in understanding the solid-liquid equilibrium and crystal packing, which is crucial for drug formulation and material science (Olbrycht et al., 2016).

Safety and Hazards

The safety information for Ethyl 2-(oxan-4-yl)propanoate indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing the mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(oxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQJYCUZVIJNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920297-27-4
Record name ethyl 2-(oxan-4-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diisopropylamine (2.8 g) was dissolved in tetrahydrofuran (20 ml). A solution of n-butyllithium in hexane (2.64 N, 11 ml) was added dropwise under nitrogen atmosphere under ice-cooling, and the mixture was stirred at the same temperature for 15 minutes. The reaction solution was cooled to −78° C. A solution of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (4.0 g) in tetrahydrofuran (15 ml) was added dropwise and the mixture was stirred at the same temperature for 15 minutes. Methyl iodide (2.2 ml) was subsequently added dropwise. The mixture was stirred at the same temperature for 10 minutes, and then warmed to room temperature and stirred for 3 hours. A 1 N aqueous hydrochloric acid solution was added under ice-cooling, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (4.0 g) as a colorless oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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reactant
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11 mL
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solvent
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4 g
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15 mL
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2.2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of (Tetrahydro-pyran-4-yl)-acetic acid ethyl ester (2.0 g, 11.6 mmol) in 50 mL of THF at −78° C. LDA (1.0 M, 17.4 mL, 34.8 mmol) is added dropwise. The solution is stirred for 0.5 h and treated with HMPA (3.2 mL, 9.3 mmol) and MeI (4.94 g, 34.8 mmol). The reaction mixture is stirred at the same temperature for 0.5 h and for 1.5 h at 0° C., acidified with aqueous 1 N aqueous HCl solution, and extracted twice with ether (2×40 mL). The organic phase is washed with saturated aqueous NaCl solution, dried (MgSO4), and concentrated in vacuo to give 1.8 g of 2-(Tetrahydro-pyran-4-yl)-propionic acid ethyl ester which is hydrolyzed without further purification. A solution of the crude ester (500 mg, 2.68 mmol) and 5 N aqueous NaOH solution (2.68 mL, 13.4 mmol) in dioxane-water (4 mL/2 mL) is heated at 60° C. for 2 h. The solution is cooled to room temperature, acidified with 1 N aqueous HCl solution, and extracted with ether. The ether layer is washed with saturated aqueous NaCl solution, dried over anhydrous MgSO4, and concentrated in vacuo to give 400 mg of the title compound. MS: 159 [M+H]+; tR (HPLC, ACQUITY UPLC™ BEH C18 1.7 μm, 50×2.1 mm; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 2 min then 100% CH3CN+0.1% TFA for 1 min, flow 0.5 ml/min): 1.27 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
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Quantity
4.94 g
Type
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Quantity
0 (± 1) mol
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Quantity
50 mL
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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